

An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)isothiazolidine
1,1-dioxide

Cat. No.: B1282009

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding "**2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**." Extensive literature searches have revealed a significant scarcity of detailed experimental data and biological studies for this specific compound. Consequently, this guide provides foundational chemical information and contextual insights based on related structures. All information should be cross-referenced with experimentally derived data upon synthesis and evaluation.

Core Chemical Properties

"**2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**" is a heterocyclic organic compound belonging to the class of isothiazolidine 1,1-dioxides, also known as γ -sultams. The structure features a saturated five-membered ring containing sulfur, nitrogen, and three carbon atoms, with the sulfur atom in a high oxidation state (+6) as a sulfone. A 4-bromophenyl group is attached to the nitrogen atom of the isothiazolidine ring.

Table 1: Fundamental Chemical Data

Property	Value	Source
CAS Number	71703-16-7	[1]
Molecular Formula	C ₉ H ₁₀ BrNO ₂ S	[1]
Molecular Weight	276.15 g/mol	[1]
Canonical SMILES	C1CS(=O) (=O)N1C2=CC=C(C=C2)Br	Inferred from structure
InChI Key	Inferred from structure	

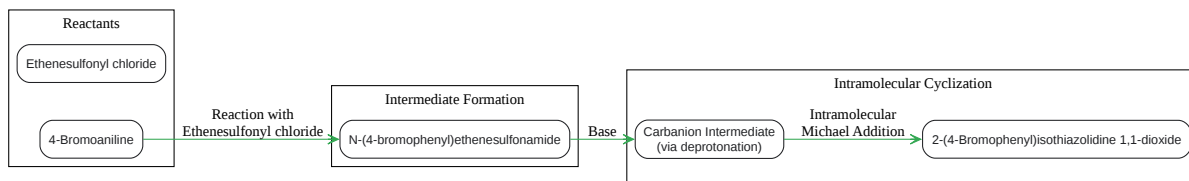
Note: Experimentally determined physical properties such as melting point, boiling point, and solubility are not available in the public domain at the time of this report.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide** is not documented in readily accessible scientific literature. However, a general and plausible synthetic approach can be proposed based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. A common strategy involves the Michael addition of an amine to an α,β -unsaturated vinyl sulfone, followed by intramolecular cyclization.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

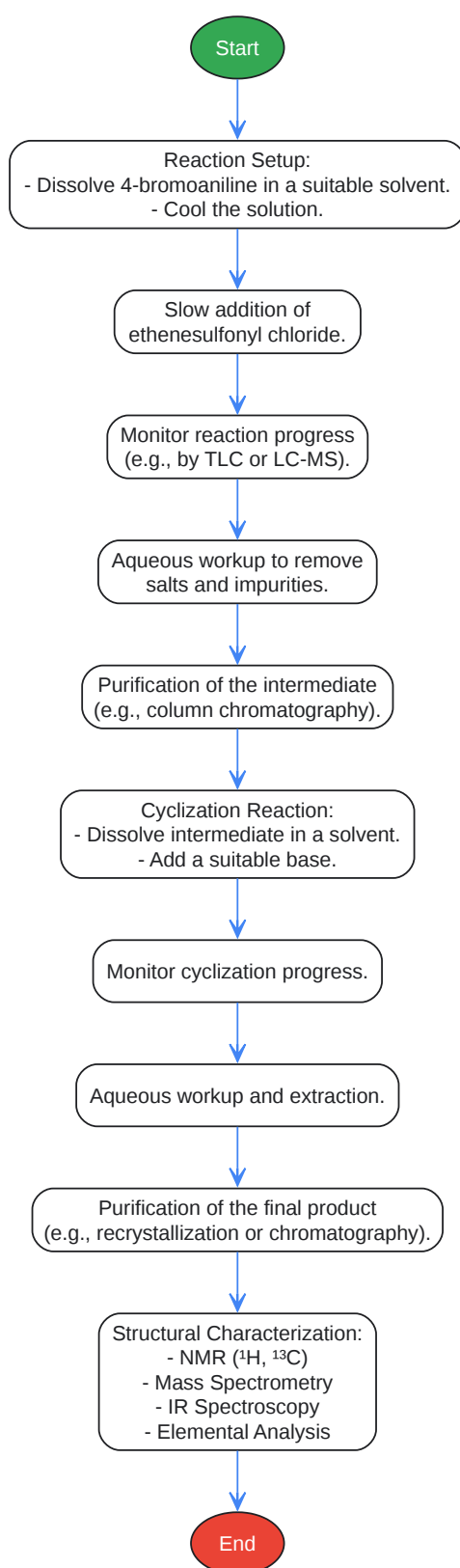


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Caption: Proposed synthesis of **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**.

Experimental Workflow for Synthesis (Hypothetical)

The following workflow illustrates the general steps that would be involved in the proposed synthesis and characterization.



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Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways (Inferred)

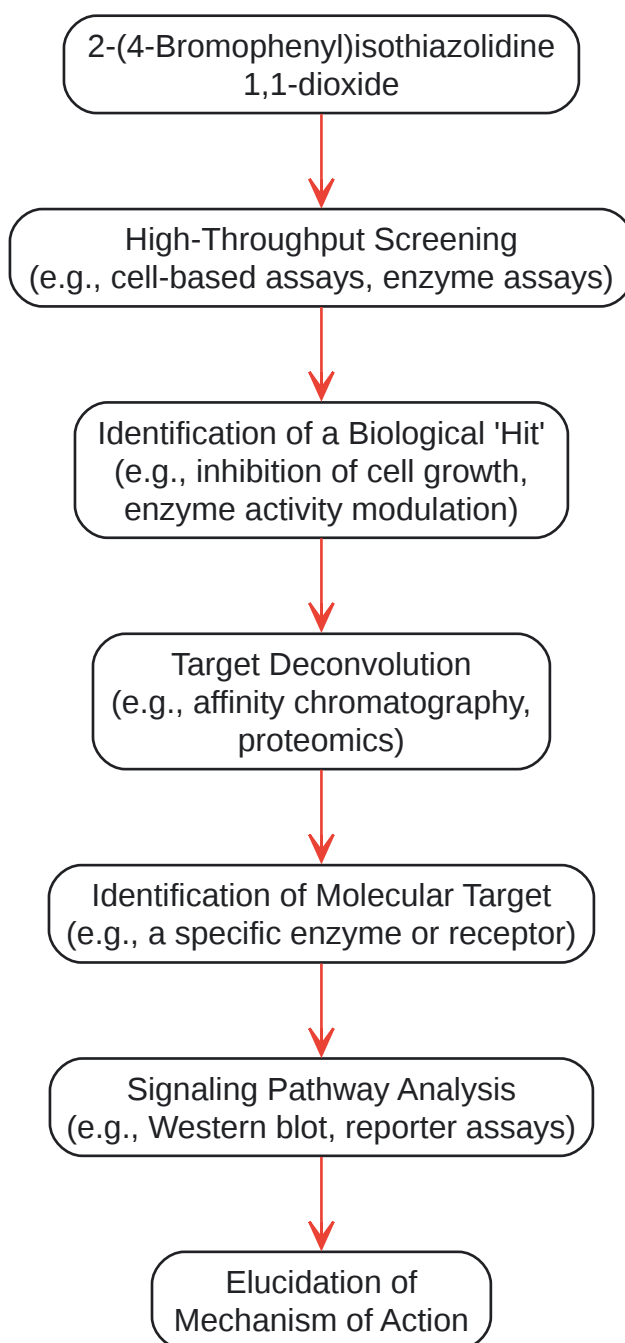
There is no direct biological data available for **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**. However, the broader class of isothiazolidine 1,1-dioxides (sultams) has been investigated for a range of biological activities. The presence of the 4-bromophenyl moiety is also common in many pharmacologically active compounds.

Areas of Potential Interest for Research:

- **Antimicrobial Activity:** Some sultam derivatives have shown antibacterial properties. The 4-bromophenyl group is also present in some known antimicrobial agents.
- **Antiviral Activity:** Certain β -amino sultams have been reported as inhibitors of HIV-1 replication.
- **Enzyme Inhibition:** The isothiazolidine 1,1-dioxide scaffold can act as a bioisostere for other cyclic structures and may interact with various enzyme active sites.
- **Anticancer Activity:** The 4-bromophenyl group is a feature in some compounds with antiproliferative effects.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Research on this compound would first need to establish a biological target. A generalized logical diagram for investigating potential biological activity is presented below.



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Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" is a compound for which fundamental experimental data is largely absent from public scientific databases. The information provided

herein is based on its chemical structure and the known properties of related compounds. Future research on this molecule would require its de novo synthesis and thorough characterization using modern analytical techniques. Subsequently, its biological profile could be explored through systematic screening to identify potential therapeutic applications. The structural motifs present in the molecule suggest that investigations into its antimicrobial, antiviral, and enzyme inhibitory activities could be promising starting points.

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References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
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